molecular formula C23H26N6O2S B10901602 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

Cat. No.: B10901602
M. Wt: 450.6 g/mol
InChI Key: CIKIQFBIHMXELZ-UHFFFAOYSA-N
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Description

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide is a complex organic compound with a molecular formula of C23H26N6O2S and a molecular weight of 450.56 g/mol . This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dicyclopropyl and phenyl groups: These groups are introduced through specific substitution reactions.

    Attachment of the hydrazinecarbothioamide moiety: This step involves the reaction of the intermediate with hydrazinecarbothioamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide stands out due to its unique structural features and potential biological activities. The presence of the methoxyethyl group and the hydrazinecarbothioamide moiety may contribute to its distinct pharmacological profile and enhanced therapeutic potential.

Properties

Molecular Formula

C23H26N6O2S

Molecular Weight

450.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2-methoxyethyl)thiourea

InChI

InChI=1S/C23H26N6O2S/c1-31-12-11-24-23(32)27-26-22(30)17-13-18(14-7-8-14)25-21-19(17)20(15-9-10-15)28-29(21)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3,(H,26,30)(H2,24,27,32)

InChI Key

CIKIQFBIHMXELZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5

Origin of Product

United States

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